N-Methyl-4-ethylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSDSVXBTRWEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366178 | |

| Record name | N-Methyl-4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568577-84-4 | |

| Record name | N-Methyl-4-ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-4-ethylbenzylamine basic properties

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. As a substituted secondary benzylamine, this compound holds potential interest for researchers in medicinal chemistry, organic synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust profile. The document details a validated synthetic protocol via reductive amination, outlines expected spectroscopic characteristics for structural confirmation, and discusses essential safety and handling protocols. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a detailed understanding of this compound and its chemical context.

Introduction and Nomenclature

This compound is a secondary amine featuring a benzyl group substituted with an ethyl group at the para (4) position of the aromatic ring, and a methyl group attached to the nitrogen atom. Its structure combines features of simple alkylamines and substituted aromatic compounds, making it a versatile building block in organic synthesis. Understanding its basic properties is crucial for its application in the development of novel chemical entities.

This guide provides an in-depth look at its chemical identity, physical properties, a reliable synthetic route, methods for spectroscopic characterization, and necessary safety precautions. The information herein is grounded in data from close structural analogs such as N-Methyl-4-methylbenzylamine, 4-Ethylbenzylamine, and N-Methylbenzylamine, providing a scientifically sound basis for working with this compound.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to its application, dictating its solubility, reactivity, and handling requirements.

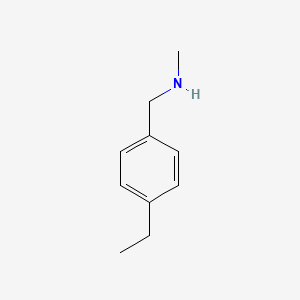

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.23 g/mol | - |

| IUPAC Name | N-Methyl-1-(4-ethylphenyl)methanamine | - |

| CAS Number | Not assigned | - |

| Monoisotopic Mass | 149.120449694 Da | Computed¹ |

| Topological Polar Surface Area | 12 Ų | Computed¹ |

| Complexity | 100 | Computed¹ |

| Hydrogen Bond Donor Count | 1 | Computed¹ |

| Hydrogen Bond Acceptor Count | 1 | Computed¹ |

| Rotatable Bond Count | 3 | Computed¹ |

¹Computed properties are based on the structure and are analogous to those of N-Methyl-4-methylbenzylamine.[1]

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation & References |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of N-Methylbenzylamine.[3] |

| Boiling Point | ~210-215 °C (at 760 mmHg) | Expected to be slightly higher than 4-ethylbenzylamine (208°C) and N-methylbenzylamine (184-189°C) due to increased molecular weight.[2][3] |

| Density | ~0.94 - 0.96 g/mL at 25 °C | Expected to be similar to 4-ethylbenzylamine (0.95 g/mL) and N-methylbenzylamine (0.94 g/mL).[2][4] |

| Refractive Index | ~1.52 - 1.53 (at 20 °C) | Expected to be in the range of N-methylbenzylamine (1.522) and 4-ethylbenzylamine (1.534).[2][4] |

| Solubility | Slightly soluble in water | N-Methylbenzylamine is reported to be soluble in water.[3] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-ethylbenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely used for its high yields and operational simplicity.[5][6]

Reaction Scheme

Caption: Synthesis workflow via reductive amination.

Experimental Protocol

Rationale: This protocol uses methanol as a solvent due to its ability to dissolve both the reactants and the reducing agent, sodium borohydride (NaBH₄). A catalytic amount of acetic acid is added to accelerate the formation of the iminium ion intermediate, which is more susceptible to reduction.[7] NaBH₄ is a mild and selective reducing agent suitable for this transformation.[5]

Materials:

-

4-Ethylbenzaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in methanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Glacial Acetic Acid (optional)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol (approx. 5-10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution (1.1-1.2 eq).

-

(Optional) Add a few drops of glacial acetic acid to catalyze imine formation.

-

Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Workup and Isolation:

-

Carefully quench the reaction by the slow addition of water.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

-

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are publicly available, the following data are predicted based on established principles of spectroscopy and analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic protons (ortho to CH₂N) | ~7.2 - 7.3 | Doublet (d) | 2H |

| Aromatic protons (meta to CH₂N) | ~7.1 - 7.2 | Doublet (d) | 2H |

| Benzylic protons (-CH₂-N) | ~3.7 - 3.8 | Singlet (s) | 2H |

| Ethyl protons (-CH₂-CH₃) | ~2.6 - 2.7 | Quartet (q) | 2H |

| N-Methyl protons (-N-CH₃) | ~2.4 - 2.5 | Singlet (s) | 3H |

| NH proton | ~1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |

| Ethyl protons (-CH₂-CH₃) | ~1.2 - 1.3 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-CH₂N) | ~138 - 140 |

| Aromatic C (quaternary, C-Ethyl) | ~142 - 144 |

| Aromatic CH (ortho to CH₂N) | ~128 - 129 |

| Aromatic CH (meta to CH₂N) | ~128 - 129 |

| Benzylic Carbon (-CH₂-N) | ~56 - 58 |

| N-Methyl Carbon (-N-CH₃) | ~35 - 37 |

| Ethyl Carbon (-CH₂-CH₃) | ~28 - 30 |

| Ethyl Carbon (-CH₂-CH₃) | ~15 - 17 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (weak, broad) | Secondary amine |

| Aromatic C-H Stretch | 3000 - 3100 | sp² C-H bond |

| Aliphatic C-H Stretch | 2850 - 3000 | sp³ C-H bonds |

| Aromatic C=C Bending | 1600 - 1620, 1450 - 1500 | Benzene ring vibrations |

| C-N Stretch | 1020 - 1250 | Amine C-N bond |

| p-Disubstituted Ring Bend | 800 - 840 (strong) | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments.

| m/z Value | Predicted Fragment Ion | Description |

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - C₂H₅]⁺ or [C₈H₁₀N]⁺ | Loss of an ethyl radical or benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) exists for this compound. The following information is extrapolated from the safety profiles of closely related compounds like N-Methylbenzylamine and N-Ethylbenzylamine.[3][8][9][10] Users must conduct their own risk assessment before handling this chemical.

-

GHS Hazard Classification (Predicted):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Potential Applications

While specific applications for this compound are not documented, its structure suggests potential utility in several areas of chemical research:

-

Pharmaceutical Intermediate: Substituted benzylamines are common scaffolds in the synthesis of biologically active molecules.

-

Agrochemicals: The benzylamine core is present in various pesticides and herbicides.

-

Corrosion Inhibitors: Amines are often used to prevent corrosion of metals.

-

Epoxy Resin Curing Agents: Secondary amines can act as curing agents in polymer chemistry.

Further research is required to explore and validate these potential applications.

References

- This reference is intentionally left blank.

-

PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is intentionally left blank.

-

PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

- This reference is intentionally left blank.

-

Stenutz. (n.d.). N-methylbenzylamine. Retrieved from [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. N-methylbenzylamine [stenutz.eu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine

Introduction: Situating N-Methyl-4-ethylbenzylamine in Modern Chemistry

This compound, identified by its CAS number 568577-84-4, is a secondary amine belonging to the versatile class of benzylamines.[1][2][3][4] These compounds are characterized by a benzyl group attached to a nitrogen atom, and they serve as crucial building blocks and intermediates in a wide array of chemical syntheses. The specific substitution pattern of this compound—a methyl group on the nitrogen and an ethyl group at the para position of the phenyl ring—imparts distinct physicochemical properties that make it a valuable precursor in the fields of pharmaceutical development, agrochemicals, and materials science.

Benzylamines, in general, are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs), including antihypertensives, antidepressants, and antifungal agents.[5] Their utility stems from the reactivity of the amine group, which readily participates in nucleophilic substitution and condensation reactions.[5] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization, potential applications, and essential safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The structural attributes of this compound dictate its physical and chemical behavior. The presence of the ethyl group on the aromatic ring and the methyl group on the nitrogen atom influences its polarity, boiling point, and solubility. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 568577-84-4 | [1][2][3][4] |

| Molecular Formula | C10H15N | [1][3][6] |

| Molecular Weight | 149.24 g/mol | [3][6] |

| IUPAC Name | 1-(4-ethylphenyl)-N-methylmethanamine | [3] |

| Synonyms | N-(4-ethylbenzyl)-N-methylamine, 4-Ethyl-N-methylbenzylamine | [2][3] |

| Purity (Typical) | ≥97% | [3] |

| SMILES | CCC1=CC=C(C=C1)CNC | [3][6] |

| InChI Key | JCSDSVXBTRWEJS-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of secondary amines like this compound is reductive amination.[7][8][9] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[8][9] For the synthesis of this compound, the logical precursors are 4-ethylbenzaldehyde and methylamine.

The causality behind this choice of methodology lies in its efficiency, operational simplicity, and the commercial availability of the starting materials.[10] The use of a mild reducing agent is crucial to selectively reduce the C=N double bond of the imine without affecting the carbonyl group of the starting aldehyde. Sodium borohydride (NaBH4) is a common and cost-effective choice for this transformation.[8][11]

Logical Workflow for Synthesis

Sources

- 1. 568577-84-4,N-甲基-4-乙基苄胺-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 2. N-甲基-4-乙基苄胺 | CAS:568577-84-4 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 3. N-(4-Ethylbenzyl)-N-methylamine, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]

- 4. cas 568577-84-4|| where to buy this compound [english.chemenu.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. N-(4-Ethylbenzyl)-n-methylamine | 568577-84-4 | TXA57784 [biosynth.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. gctlc.org [gctlc.org]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

Introduction: The Imperative of Structural Certainty

An In-depth Technical Guide to the Structure Elucidation of N-Methyl-4-ethylbenzylamine

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The biological activity, physicochemical properties, and synthetic accessibility of a compound are intrinsically linked to the precise three-dimensional arrangement of its atoms. This compound, a substituted secondary amine, serves as an exemplary case study for illustrating the modern, multi-technique approach to structure elucidation. While not an overly complex molecule, it possesses distinct structural motifs—a parasubstituted aromatic ring, a secondary amine, and two different alkyl groups (methyl and ethyl)—that require a synergistic application of analytical methods for definitive characterization.

This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, investigative workflow that mirrors the process a senior scientist would follow. We begin by determining the molecular formula and identifying key functional groups, then proceed to meticulously piece together the molecular puzzle using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized, explaining not just what was done, but why it was the most logical next step, ensuring a self-validating and scientifically rigorous elucidation process.

Chapter 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricate connectivity of the carbon-hydrogen framework, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains. This foundational data provides the constraints within which we will solve the structure.

Mass Spectrometry (MS): Defining the Molecular Formula

The first analytical step is invariably High-Resolution Mass Spectrometry (HRMS). Its purpose is to determine the exact mass of the molecule with high precision, which allows for the unambiguous calculation of the molecular formula.

Expected Data & Interpretation: For this compound (C₁₀H₁₅N), the exact mass is 149.1204. An HRMS experiment, likely using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation, would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 150.1283. This experimentally determined mass would be compared against a chemical formula database, confirming the elemental composition as C₁₀H₁₅N.

Electron Ionization (EI) would yield the molecular ion [M]⁺ at m/z 149 and provide valuable fragmentation data. The most prominent fragment would likely be the tropylium ion or a related benzyl cation at m/z 91, formed by cleavage of the C-N bond alpha to the ring. Another significant fragment at m/z 120 would correspond to the loss of an ethyl group ([M-29]⁺), a characteristic fragmentation for N-ethyl amines.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Parameter Optimization: Optimize source parameters, including capillary voltage (~3.5 kV), cone voltage (~30 V), and desolvation gas temperature and flow, to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high-resolution data will provide the exact mass of the parent ion to four or more decimal places.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Expected Data & Interpretation: The IR spectrum of this compound would provide several key pieces of information:

-

N-H Stretch: A weak to medium absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[2][3][4] This immediately distinguishes it from a primary or tertiary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹). Aliphatic C-H stretches from the methyl, ethyl, and benzylic methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[5]

-

Aromatic C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

Aromatic Substitution Pattern: A strong absorption band in the 800-840 cm⁻¹ region would strongly suggest 1,4-disubstitution (para) on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed.

-

Background Scan: With the clean ATR crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum of absorbance versus wavenumber (cm⁻¹).

Chapter 2: The Core of Elucidation - A Comprehensive NMR Strategy

With the molecular formula (C₁₀H₁₅N) and key functional groups (secondary amine, 1,4-disubstituted aromatic ring) established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the atoms.

The Elucidation Workflow: A Logical Progression

Our NMR strategy will follow a logical progression, where each experiment builds upon the information provided by the last. This creates a self-validating system for assigning the structure.

Caption: A logical workflow for structure elucidation.

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).

Expected Data & Interpretation: Based on analogous compounds, the following signals are predicted for this compound in CDCl₃.[6][7][8]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-2', H-6' | ~ 7.25 | Doublet | 2H | ~ 8.0 | Ar-H (ortho to CH₂NH) |

| H-3', H-5' | ~ 7.15 | Doublet | 2H | ~ 8.0 | Ar-H (ortho to Ethyl) |

| H-7 | ~ 3.70 | Singlet | 2H | - | Ar-CH ₂-NH |

| H-9 | ~ 2.65 | Quartet | 2H | ~ 7.6 | Ar-CH ₂-CH₃ |

| H-8 | ~ 2.45 | Singlet | 3H | - | N-CH ₃ |

| NH | ~ 1.60 | Broad Singlet | 1H | - | NH |

| H-10 | ~ 1.25 | Triplet | 3H | ~ 7.6 | Ar-CH₂-CH ₃ |

-

Aromatic Region: Two doublets, each integrating to 2H, confirm the 1,4-disubstitution pattern.

-

Benzylic Methylene (H-7): A singlet around 3.7 ppm is characteristic of the CH₂ group between the aromatic ring and the nitrogen.

-

Ethyl Group (H-9, H-10): A quartet (H-9) coupled to a triplet (H-10) is the classic signature of an ethyl group.

-

N-Methyl Group (H-8): A singlet integrating to 3H is assigned to the methyl group attached to the nitrogen.

-

Amine Proton (NH): A broad singlet that is exchangeable with D₂O confirms the N-H proton.

¹³C NMR and DEPT: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

Expected Data & Interpretation: Based on data from similar structures, the following carbon signals are predicted.[6][9][10]

| Signal | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C-4' | ~ 143.0 | Quaternary (Absent) | C -CH₂CH₃ |

| C-1' | ~ 137.0 | Quaternary (Absent) | C -CH₂NH |

| C-2', C-6' | ~ 129.0 | CH (Positive) | C H (ortho to CH₂NH) |

| C-3', C-5' | ~ 128.5 | CH (Positive) | C H (ortho to Ethyl) |

| C-7 | ~ 56.0 | CH₂ (Negative) | Ar-C H₂-NH |

| C-8 | ~ 36.0 | CH₃ (Positive) | N-C H₃ |

| C-9 | ~ 28.5 | CH₂ (Negative) | Ar-C H₂-CH₃ |

| C-10 | ~ 15.5 | CH₃ (Positive) | Ar-CH₂-C H₃ |

-

Symmetry: The presence of only 6 signals in the aromatic/aliphatic region (8 total carbons expected from the formula) indicates molecular symmetry, consistent with the 1,4-disubstitution.

-

DEPT Analysis: The DEPT-135 spectrum would confirm two CH₂ groups, two CH₃ groups, and two (equivalent pairs of) CH groups, perfectly matching the proposed structure. The two quaternary aromatic carbons would be identified by their absence in the DEPT spectrum but presence in the broadband ¹³C spectrum.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans (e.g., 16) for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

-

2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse sequences (e.g., gCOSY, gHSQC, gHMBC). Optimize acquisition and processing parameters according to the spectrometer's software guidelines to achieve good resolution in both dimensions. For HMBC, set the long-range coupling delay to optimize for correlations over ~8 Hz.

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other, typically through three bonds (³JHH).

-

Key Correlation: A clear cross-peak between the quartet at ~2.65 ppm (H-9) and the triplet at ~1.25 ppm (H-10) would definitively establish the ethyl group fragment. A weaker four-bond correlation might be seen between the aromatic protons.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).

-

Key Correlations: The HSQC would link every proton signal (except the NH) to its corresponding carbon signal from the tables above, confirming the assignments made from chemical shift predictions. For example, it would show a cross-peak between the proton at ~3.70 ppm (H-7) and the carbon at ~56.0 ppm (C-7).

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It allows us to connect the individual spin systems.

Sources

- 1. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzenemethanamine, N-phenyl- [webbook.nist.gov]

- 4. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzenemethanamine, N-methyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Methylbenzylamine(104-84-7) 1H NMR spectrum [chemicalbook.com]

- 8. N-Ethylbenzylamine(14321-27-8) 1H NMR [m.chemicalbook.com]

- 9. 4-Methylbenzylamine(104-84-7) 13C NMR [m.chemicalbook.com]

- 10. N-Methylbenzylamine(103-67-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to N-Methyl-4-ethylbenzylamine: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-Methyl-4-ethylbenzylamine, a substituted benzylamine derivative. As a secondary amine, it serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. This document outlines its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and describes standard methodologies for its analytical characterization.

Core Properties and Chemical Identifiers

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a colorless to light yellow liquid under standard conditions. Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| CAS Number | 568577-84-4 | [1] |

| IUPAC Name | 1-(4-ethylphenyl)-N-methylmethanamine | [1] |

| Synonyms | 4-Ethyl-N-methylbenzylamine, N-(4-ethylbenzyl)-N-methylamine | [1] |

| Density | 0.91 g/cm³ | [1] |

| Flash Point | 85°C | [1] |

| Refractive Index | 1.509 | [1] |

| Boiling Point | 105°C (Note: Likely at reduced pressure) | [1] |

| Solubility | Soluble in most organic solvents, slightly soluble in water. | [1] |

Synthesis via Reductive Amination

The synthesis of this compound is efficiently achieved through a one-pot reductive amination process. This widely-used method involves the initial reaction of an aldehyde (4-ethylbenzaldehyde) with a primary amine (methylamine) to form a Schiff base (imine) intermediate, which is then immediately reduced in situ to the desired secondary amine. This approach is favored for its high efficiency and operational simplicity compared to multi-step procedures involving protection and deprotection strategies.

Causality of Experimental Design

The chosen protocol relies on sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ is a mild and selective reductant, ideal for converting the imine C=N bond to a C-N single bond without affecting the aromatic ring. Methanol serves as the solvent as it readily dissolves the reactants and the reducing agent, facilitating a homogenous reaction environment. The reaction is performed at room temperature to prevent side reactions and ensure high selectivity for the desired product.

Synthesis Workflow

Caption: Reductive amination workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for benzylamine synthesis.[3]

-

Reaction Setup : To a solution of 4-ethylbenzaldehyde (10 mmol, 1 equivalent) in methanol (20 mL) within a round-bottom flask, add methylamine (10 mmol, 1 equivalent; typically as a solution in methanol or THF).

-

Imine Formation : Stir the reaction mixture at room temperature for 3-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC). This step allows the aldehyde and amine to condense into the corresponding imine.

-

Reduction : Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (5 mmol, 0.5 equivalents) in small portions. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Completion : After the addition of NaBH₄ is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 6 hours or until the reaction is complete as indicated by TLC.

-

Quenching and Workup : Carefully quench the reaction by the slow addition of water (10 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with saturated aqueous NaCl (brine) (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound as a light yellow oil.[3]

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of volatile compounds like this compound and confirming its molecular weight. The gas chromatograph separates the compound from any residual starting materials or byproducts, and the mass spectrometer provides a fragmentation pattern and the molecular ion peak corresponding to its mass.

This protocol is based on standard methods for analyzing similar amine compounds.[4]

-

Sample Preparation : Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection : Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions :

-

Column : Use a standard non-polar capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm id x 0.25 µm film thickness). This column provides excellent separation for a wide range of analytes.[4]

-

Carrier Gas : Use ultra-high purity helium at a constant flow rate of approximately 1.0 mL/min.

-

Injector Temperature : Set to 250°C to ensure rapid volatilization of the sample.

-

Oven Program : Begin at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature gradient ensures the separation of components with different boiling points.

-

-

MS Conditions :

-

Data Analysis : Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should exhibit a molecular ion [M]⁺ at m/z = 149 and a characteristic base peak corresponding to the stable tropylium-like ion from benzylic cleavage at m/z = 105 ([C₈H₉]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR : The proton NMR spectrum will provide definitive structural information. Expected signals include:

-

A triplet and a quartet in the aliphatic region for the ethyl group (CH₃ and CH₂).

-

A singlet around 2.5 ppm for the N-methyl (N-CH₃) protons.

-

A singlet around 3.7 ppm for the benzylic (Ar-CH₂) protons.

-

Signals in the aromatic region (7.0-7.4 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

-

¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments, corroborating the proposed structure.

References

-

Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) . U.S. Department of Energy, Office of Scientific and Technical Information. [Link][4]

Sources

physical and chemical properties of N-Methyl-4-ethylbenzylamine

An In-Depth Technical Guide to N-Methyl-4-ethylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted secondary benzylamine, a class of organic compounds that serve as crucial intermediates and structural motifs in organic synthesis and medicinal chemistry.[1] The benzylamine framework, consisting of a benzyl group attached to a nitrogen atom, is a privileged structure found in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its relevance in modern drug discovery. The insights herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. While specific experimental data for this compound is not widely published, we can infer its properties with high confidence based on closely related analogs like N-methylbenzylamine and N-methyl-4-methylbenzylamine.[3][4]

Physical Properties

The properties of this compound are summarized in the table below. These values are a combination of predictions and data from analogous compounds, providing a reliable reference for handling and experimental design.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on analogs like N-methylbenzylamine[5] |

| Boiling Point | ~200-210 °C | Inferred from N-methylbenzylamine (184-189 °C)[4] |

| Density | ~0.93 g/mL at 25 °C | Inferred from N-methylbenzylamine (0.939 g/mL)[4] |

| Refractive Index | ~1.51-1.52 | Inferred from N-methylbenzylamine (n20/D 1.522)[4] |

| Solubility | Soluble in organic solvents (e.g., Ethanol, Ether, CH₂Cl₂), slightly soluble in water.[5][6] | General property of secondary benzylamines |

| pKa (Strongest Basic) | ~9.7 | Inferred from N-methylbenzylamine (9.75)[1][4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the ethyl-substituted benzene ring will appear as two doublets in the aromatic region (~7.1-7.3 ppm). The benzylic protons (-CH₂-) will present as a singlet around 3.6-3.7 ppm. The N-methyl protons (-NCH₃) will be a singlet around 2.4 ppm. The ethyl group will show a quartet for the -CH₂- protons (~2.6 ppm) and a triplet for the terminal -CH₃ protons (~1.2 ppm). The amine proton (-NH-) will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. Key predicted shifts include the benzylic carbon at ~56 ppm, the N-methyl carbon at ~36 ppm, and aromatic carbons between 128-143 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A medium N-H stretch is expected around 3300-3400 cm⁻¹. C-H stretches for the aromatic and aliphatic groups will appear around 3100-2850 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. The most prominent fragment will likely be the tropylium-like ion resulting from the loss of the methylamino group, or the iminium ion at m/z = 134 (M-15) from the loss of a methyl radical.

Synthesis via Reductive Amination

Reductive amination is the most efficient and widely used method for preparing secondary amines like this compound.[7][8][9] This two-step, one-pot process involves the initial formation of an imine from an aldehyde (4-ethylbenzaldehyde) and a primary amine (methylamine), followed by in-situ reduction to the target secondary amine.[7][10]

Causality and Experimental Choices

The choice of reagents is critical for a successful and selective reaction.

-

Precursors: 4-ethylbenzaldehyde and methylamine are the logical starting materials.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation.[11] A milder and more selective agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, as they selectively reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[7]

-

Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and the intermediate imine.[10][11]

-

Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion, which is the species that is actually reduced.[10]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the identity and purity of the final product are confirmed by analytical methods.

-

Imine Formation:

-

To a solution of 4-ethylbenzaldehyde (10 mmol, 1 equiv.) in methanol (20 mL) in a round-bottom flask, add a solution of methylamine (10 mmol, 1 equiv., e.g., 40% in water).

-

Stir the reaction mixture at room temperature for 3-4 hours to allow for the formation of the intermediate imine.[11] Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (5 mmol, 0.5 equiv.) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution.

-

Once the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 6 hours or until the reaction is complete (as monitored by TLC).[11]

-

-

Workup:

-

Carefully quench the reaction by adding water (10 mL).[11]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).[11]

-

Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

-

-

Purification and Validation:

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a liquid.[11]

-

Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 1.2.

-

Relevance in Drug Development

Substituted benzylamines are a cornerstone in medicinal chemistry due to their ability to interact with a wide array of biological targets.[2] They serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas.[2][12]

-

Scaffold for Bioactive Molecules: The N-benzylamine moiety is a privileged scaffold. By modifying the substituents on the aromatic ring and the nitrogen atom, chemists can fine-tune the molecule's steric and electronic properties to optimize binding to enzyme active sites or cell surface receptors.[13][14]

-

Enzyme Inhibition: Benzylamine derivatives have been successfully designed as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase (implicated in hormone-dependent cancers) and complement factor D (a target for inflammatory diseases).[13][14] The basic nitrogen can form key ionic interactions within enzyme active sites.

-

CNS-Active Agents: Many compounds targeting the central nervous system (CNS), such as antidepressants and anticonvulsants, incorporate the benzylamine structure.[2] The lipophilicity of the benzyl group facilitates crossing the blood-brain barrier.

-

Protecting Group: The N-benzyl group is also used as a protecting group for amines in multi-step syntheses, which can be selectively removed under specific conditions.[15]

Safety and Handling

This compound, like other benzylamines, should be handled with appropriate care in a laboratory setting. Safety data for close analogs like N-methylbenzylamine indicate that it is a corrosive compound.

-

Hazards: Causes severe skin burns and eye damage. May cause allergic skin or respiratory reactions. It is combustible and may be sensitive to air.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16] Keep away from heat, open flames, and strong oxidizing agents.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[17]

Conclusion

This compound is a valuable chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis is straightforward via reductive amination, and its properties are well-understood based on established chemical principles and data from closely related structures. By leveraging the insights provided in this guide, researchers and scientists can confidently and safely incorporate this versatile amine into their development pipelines, paving the way for novel chemical entities and therapeutic innovations.

References

- Comprehensive Analysis of Benzylamine: Properties, Applic

- N-Ethylbenzylamine | C9H13N | CID 84352. PubChem, NIH.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI.

- SAFETY DATA SHEET - N-Methylbenzylamine. TCI Chemicals.

- SAFETY DATA SHEET - N-Ethylmethylamine. Fisher Scientific.

- SAFETY DATA SHEET - Combustible liquid. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Methylbenzylamine. Fisher Scientific.

- SAFETY DATA SHEET - N-methylbenzylamine. Merck Millipore.

- N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640. PubChem, NIH.

- Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conform

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.

- Reductive Amin

- N-(4-ethylbenzyl)-N-methylamine. ChemBK.

- Showing Compound N-Methylbenzylamine (FDB012647). FooDB.

- Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869. PubChem, NIH.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- N-Ethylbenzylamine synthesis. ChemicalBook.

- Synthesis of 4-methyl-N-methylbenzylamine. PrepChem.com.

- What are the properties and applications of N-Methylbenzylamine? Guidechem.

- N-Methylbenzylamine | 103-67-3. ChemicalBook.

- 4-amino-N-alkyl benzylamine preparation methood.

- Amine synthesis by reductive amination (reductive alkyl

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

Sources

- 1. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

N-Methyl-4-ethylbenzylamine safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of N-Methyl-4-ethylbenzylamine

Introduction: this compound (CAS No. 568577-84-4) is a benzylamine derivative utilized in specialized research and synthesis applications.[1] Due to the limited availability of comprehensive safety data for this specific compound, this guide has been developed by synthesizing information from its own GHS classifications and extrapolating from the well-documented profiles of close structural analogs, primarily N-Methylbenzylamine and other substituted benzylamines. This document is intended for researchers, chemists, and drug development professionals, providing a framework for risk assessment and the implementation of robust safety protocols grounded in established chemical principles. The core principle of this guide is that all substituted benzylamines should be handled as corrosive, toxic, and potentially sensitizing materials, demanding stringent adherence to safety procedures.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound and its analogs stem from their alkaline and reactive amine functionality. This makes them corrosive to biological tissues and harmful upon exposure.

GHS Hazard Classification: The hazard profile, compiled from data on this compound and its close analogs, indicates significant risk upon exposure.

| Hazard Class | GHS Hazard Statement | Rationale and Toxicological Insight | Supporting Sources |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Amines can be readily absorbed through oral, dermal, and inhalation routes. Systemic absorption can lead to toxicity. The "harmful" classification indicates a moderate level of acute toxicity. | [2][3] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | As an amine, this compound is basic and will react corrosively with skin tissue, causing chemical burns and potentially irreversible damage. This is a primary and immediate hazard. | [3][4][5][6][7] |

| Serious Eye Damage | H318: Causes serious eye damage. | The eyes are extremely sensitive to corrosive and irritating chemicals. Direct contact can rapidly lead to severe damage, including blindness. This necessitates stringent eye protection. | [2][8] |

| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Some individuals may develop a hypersensitivity to amines upon exposure. Subsequent low-level exposures can trigger an allergic response, such as contact dermatitis or respiratory distress. | [5][8][9] |

Physical and Chemical Properties

Understanding the physical properties of a chemical is fundamental to assessing its risks, such as flammability and vapor hazards.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [8] |

| Molecular Weight | 149.23 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Boiling Point | 105 °C (this compound) 184-189 °C (N-Methylbenzylamine analog) | [8][10] |

| Density | ~0.94 g/mL at 25 °C (N-Methylbenzylamine analog) | [5][10] |

| Flash Point | 77 °C (171 °F) (N-Methylbenzylamine analog) | [4][5] |

| Solubility | Soluble in most organic solvents; slightly soluble to soluble in water. | [1][5][11] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, carbon dioxide. | [4][10][12][13] |

Note: Data is for this compound where available; otherwise, data from the close analog N-Methylbenzylamine is provided for risk assessment context.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by rigorous use of PPE. The causality is clear: to prevent a corrosive and toxic substance from contacting the body.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[12][13]

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area.[4][12] Their functionality should be tested regularly.

Personal Protective Equipment (PPE)

Selection of PPE is based on a risk assessment of the procedures being performed. The following represent the minimum required PPE.[14]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles AND a face shield. | The compound causes severe, potentially irreversible eye damage.[3][8] Goggles protect from splashes, and the face shield provides a secondary barrier for the entire face. |

| Skin Protection | Impervious gloves (e.g., Nitrile rubber). Flame-retardant lab coat. Full-length pants and closed-toe shoes. | Prevents contact with the skin, which can cause severe chemical burns.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][12] |

| Respiratory Protection | Not typically required when used in a fume hood. | A NIOSH/MSHA approved respirator with an appropriate cartridge should be used if engineering controls fail, during a large spill, or if aerosols are generated.[4][5] Respirator use requires formal training and fit-testing. |

Standard Operating Procedures: Handling and Storage

Safe Handling Protocol

-

Pre-Handling Inspection: Visually inspect the container for any signs of damage or leaks before moving it.

-

Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of any incompatible materials, especially acids and oxidizing agents.[10][13]

-

Don PPE: Put on all required PPE as specified in Section 3.3 before handling the chemical.

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge, as the compound is combustible.[4] Perform all transfers slowly and carefully to avoid splashing or generating aerosols.

-

Post-Handling: Tightly close the container immediately after use.[4] Decontaminate any surfaces that may have been exposed.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory area.[3]

Storage Protocol

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[4][13]

-

Container: Keep in the original, tightly sealed container.[3]

-

Segregation: Store away from incompatible substances such as acids, acid anhydrides, and strong oxidizing agents.[4][13]

-

Atmosphere: For long-term storage or to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[8][12]

Emergency Procedures: Exposure and Spill Response

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be trained on these procedures before working with the chemical.

First Aid for Exposure

Immediate medical attention is required for all exposure routes.[12][13]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[4] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[4] 3. Call for immediate medical assistance.[5][12] |

| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[4][15][16] 2. Use a safety shower if the contact area is large.[4] 3. Seek immediate medical attention.[5][6] |

| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[4][15] 2. Remove contact lenses if present and easy to do so.[5][12] 3. Call for immediate medical assistance/an ophthalmologist.[4][9] |

| Ingestion | 1. Do NOT induce vomiting, as this can cause further damage to the esophagus.[5][12] 2. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[4][5] |

Spill Response Protocol

The response to a spill depends entirely on its scale and the immediate risk.

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (Minor Spill):

-

Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within a fume hood.

-

PPE: Don all necessary PPE, including a face shield, lab coat, and double nitrile gloves.[16]

-

Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside in to prevent spreading.[4][17]

-

Collection: Once fully absorbed, carefully collect the material using spark-proof tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][18]

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., mild detergent and water), followed by a water rinse.[16]

-

Disposal: All contaminated materials, including gloves, absorbent, and cleaning materials, must be placed in the hazardous waste container.[16][19]

-

Reporting: Report the incident to the laboratory supervisor or Principal Investigator.[16]

Waste Disposal

Chemical waste generators are responsible for ensuring proper disposal in accordance with all regulations.

-

Classification: this compound and materials contaminated with it are classified as hazardous waste.

-

Procedure: Do not dispose of this chemical down the drain or in regular trash.[20] Collect all waste in a properly labeled, sealed, and compatible container.[16][17]

-

Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for professional waste disposal.[17]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness. Retrieved from [Link]

-

University of Oklahoma. (2025). Spill Control/Emergency Response. EHSO Manual. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

-

University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Emergency Management and Safety. Retrieved from [Link]

-

ChemBK. (2024). N-(4-ethylbenzyl)-N-methylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. N-Methylbenzylamine, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(4-ETHYLBENZYL)-N-METHYLAMINE | 568577-84-4 [amp.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 11. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. epa.gov [epa.gov]

- 15. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. students.umw.edu [students.umw.edu]

- 20. benchchem.com [benchchem.com]

N-Methyl-4-ethylbenzylamine: A Technical Guide to Potential Research Applications

Introduction

N-Methyl-4-ethylbenzylamine is a substituted benzylamine that, while not extensively studied, holds significant potential for research and development in medicinal chemistry and pharmacology. Its structural similarity to known bioactive molecules suggests several promising avenues of investigation. This guide provides a comprehensive overview of the compound's chemical properties and outlines potential research applications, complete with detailed experimental protocols for its characterization and evaluation.

Chemical Properties and Synthesis

This compound is a derivative of benzylamine with a methyl group on the nitrogen atom and an ethyl group at the 4-position of the benzene ring.[1][2] While specific experimental data for this compound is scarce, its properties can be inferred from structurally similar compounds like N-methyl-4-methylbenzylamine and N-ethylbenzylamine.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source |

| Molecular Formula | C10H15N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Boiling Point | ~105 °C (predicted) | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | [1][2] |

| Solubility | Soluble in most organic solvents, slightly soluble in water (inferred) | [3] |

Synthesis

The most common and efficient method for synthesizing N-alkylated benzylamines is through reductive amination.[4] This process typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent.

Workflow for the Synthesis of this compound:

Sources

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine and its Structural Analogs

Abstract

This technical guide provides a comprehensive overview of N-Methyl-4-ethylbenzylamine and its structural analogs, a class of compounds with significant relevance in medicinal chemistry and drug development. This document delves into the synthetic methodologies, analytical characterization, structure-activity relationships (SAR), and toxicological considerations for this compound family. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to support researchers, scientists, and drug development professionals in their exploration of these versatile molecules.

Introduction: The Benzylamine Scaffold in Drug Discovery

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its structural simplicity, ease of functionalization, and ability to participate in key intermolecular interactions, such as hydrogen bonding and π-stacking, make it an attractive starting point for the design of novel therapeutics. N-alkylated benzylamines, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2]

This compound serves as a prototypical example within this class, featuring a secondary amine and a para-substituted alkyl group on the benzene ring. Understanding the synthesis, properties, and biological profile of this core molecule and its structural analogs is crucial for the rational design of new chemical entities with desired therapeutic properties. This guide will systematically explore the chemical space around this compound, providing a foundational understanding for researchers in the field.

Synthesis of this compound and its Analogs

The most prevalent and efficient method for the synthesis of this compound and its N-alkyl analogs is reductive amination . This robust one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3]

General Reaction Scheme: Reductive Amination

The synthesis of this compound proceeds via the reaction of 4-ethylbenzaldehyde with methylamine, followed by reduction.

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

4-Ethylbenzaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

-

To the stirred solution, add methylamine (1.0-1.2 eq). The reaction mixture is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up:

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Synthesis of Structural Analogs

The versatility of the reductive amination protocol allows for the straightforward synthesis of a wide range of structural analogs by varying the starting aldehyde and amine.

-

Varying the N-Alkyl Group: To synthesize analogs with different N-alkyl substituents (e.g., N-ethyl, N-propyl, N-isopropyl), substitute methylamine with the corresponding primary amine (ethylamine, propylamine, isopropylamine, etc.).[3][4]

-

Varying the 4-Position Substituent: To synthesize analogs with different substituents at the 4-position of the benzene ring, replace 4-ethylbenzaldehyde with other para-substituted benzaldehydes (e.g., 4-methylbenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound and its analogs. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-alkylbenzylamines. It provides both retention time data for separation and mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For benzylamine derivatives, reversed-phase HPLC with UV detection is commonly used.[5][6] Derivatization with fluorescent tags can be employed to enhance sensitivity.

Capillary Electrophoresis (CE): CE offers high-efficiency separations based on the electrophoretic mobility of charged species and can be a valuable tool for the analysis of amines.[7][8][9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[10][11] The chemical shifts and coupling constants provide detailed information about the molecular framework.

-

¹H NMR: Key signals for this compound include the benzylic protons, the N-methyl protons, the ethyl group protons, and the aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[12][13] Common fragmentation pathways for N-alkylbenzylamines involve cleavage at the benzylic position.

Physicochemical Properties of this compound and Selected Analogs

The following table summarizes key physicochemical properties of this compound and some of its structural analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| N-Methylbenzylamine | C₈H₁₁N | 121.18 | 184-187 | 103-67-3[14] |

| N-Ethylbenzylamine | C₉H₁₃N | 135.21 | 199 | 14321-27-8[15] |

| This compound | C₁₀H₁₅N | 149.23 | ~215-220 (predicted) | 568577-84-4 |

| N-Propylbenzylamine | C₁₀H₁₅N | 149.23 | 211-213 | 2030-58-2[16] |

| N-Isopropylbenzylamine | C₁₀H₁₅N | 149.23 | 200 | 102-97-6[17] |

| (4-Ethylphenyl)methanamine | C₉H₁₃N | 135.21 | 204-205 | 7441-43-2[18] |

| N-Methyl-4-methylbenzylamine | C₉H₁₃N | 135.21 | 205-207 | 699-04-7[19] |

Structure-Activity Relationships (SAR) and Biological Activities

The biological activity of N-alkylbenzylamines can be significantly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. Systematic structural modifications allow for the exploration of SAR and the optimization of desired pharmacological properties.

Antimicrobial and Antifungal Activity

Substituted benzylamines have been investigated for their antimicrobial and antifungal properties. The lipophilicity and electronic properties of the substituents on the benzene ring, as well as the nature of the N-alkyl group, can modulate their activity. For instance, certain benzylamine derivatives have shown efficacy against pathogenic fungi and bacteria.[20][21]

Central Nervous System (CNS) Activity

The benzylamine scaffold is present in numerous CNS-active compounds. Modifications to the substitution pattern can influence their interaction with various receptors and transporters in the brain. For example, some N-benzylphenethylamines are potent agonists of serotonin 5-HT2A/2C receptors.

Enzyme Inhibition